Direct Head-to-Head Comparison: Distinct In Vivo Tissue-Selective Fgf15 Induction vs. BMS-986318
In a direct preclinical comparison, BMS-986339 demonstrated a pharmacologically distinct, context-dependent profile relative to the predecessor compound BMS-986318. This was most clearly observed in the differential induction of the FXR target gene Fgf15 in the liver and ileum, a phenomenon reported for the first time for any FXR agonist [1]. While BMS-986318 strongly induced Fgf15 in both tissues, BMS-986339 showed a reduced activation of certain hepatic genes while maintaining antifibrotic efficacy [1].
| Evidence Dimension | In vivo gene expression profile (Fgf15 induction) |
|---|---|
| Target Compound Data | Demonstrates differential induction of Fgf15 in the liver and ileum; robust antifibrotic efficacy with reduced activation of certain hepatic genes. |
| Comparator Or Baseline | BMS-986318: Exhibits a non-differential, strong induction of Fgf15 in both the liver and ileum. |
| Quantified Difference | Qualitative difference in tissue-specific gene activation pattern; described as 'differential' and 'context-dependent' for BMS-986339 versus BMS-986318. |
| Conditions | In vivo mouse model (C57BL6) with oral administration of BMS-986339 and BMS-986318. |
Why This Matters
This distinct tissue-selective activation profile indicates that BMS-986339 is not simply a more potent analog but a functionally unique tool for dissecting organ-specific FXR biology and potentially circumventing class-wide toxicities.
- [1] Nara, S. J., et al. 'Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis.' Journal of Medicinal Chemistry, vol. 65, no. 13, 2022, pp. 8948-8960. View Source
